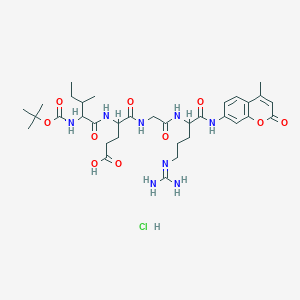

Boc-Ile-Glu-Gly-Arg-7-氨基-4-甲基香豆素盐酸盐

描述

Synthesis Analysis

The synthesis of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin and related compounds involves the strategic incorporation of amino acids and the 7-amino-4-methylcoumarin moiety. The peptide amides of 7-amino-4-methylcoumarin (Mec) of the type Boc-Xaa-Yaa-Arg-NH-Mec were newly synthesized, with Xaa and Yaa residues replaced by different amino acids to test specificity for blood-clotting proteases and trypsin (Kawabata et al., 1988). An improved procedure for the synthesis of fully protected aminoacyl 7-amino-4-methylcoumarin amide (MCA) utilizing the phosphorous oxychloride anhydride method was reported, indicating advancements in synthesis techniques and yield optimization (Alves et al., 1996).

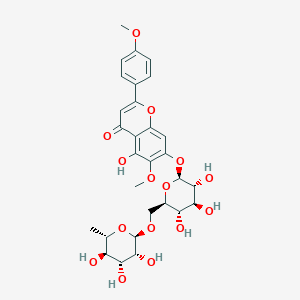

Molecular Structure Analysis

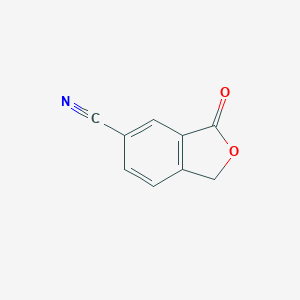

The molecular structure of these compounds is characterized by the presence of a 7-amino-4-methylcoumarin moiety coupled with a peptide sequence. This structure is crucial for its activity as a substrate for proteases. For instance, the crystal structure and theoretical calculations of amide and ester derivatives of the coumarin scaffold were conducted, showcasing the molecular arrangements and interactions that underpin their biochemical functionalities (Matos et al., 2013).

Chemical Reactions and Properties

These compounds undergo specific enzymatic hydrolysis by target proteases, releasing a fluorescent moiety that can be quantitatively measured. The specificity and reactivity of these substrates towards various proteases like thrombin, factor Xa, and trypsin highlight their chemical reactivity and the utility in biochemical assays. The interaction with enzymes and subsequent release of the fluorescent 7-amino-4-methylcoumarin provide insights into the chemical properties of these substrates (Morita et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility, fluorescence quantum yield, and stability, play a critical role in the application of these compounds in protease assays. For example, the optimized conditions for high-performance liquid chromatography (HPLC) analysis of oligosaccharides using 7-amino-4-methylcoumarin as a reductive amination reagent emphasize the importance of these physical properties in analytical applications (Yodoshi et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific proteases, stability under physiological conditions, and fluorescence characteristics, are integral to their functionality as substrates for enzyme assays. The design of these compounds allows for the selective and sensitive detection of protease activity, highlighting their chemical adaptability and application in biochemical research (Kawabata et al., 1988).

科学研究应用

荧光底物的合成: 它用于合成全保护的氨基酰 7-氨基-4-甲基香豆素酰胺 (MCA) 和制备酶的特定荧光底物,如木瓜蛋白酶 (Alves 等,1996).

蛋白酶的敏感肽底物: 该化合物可作为各种凝血蛋白酶和胰蛋白酶的高度敏感肽底物 (川端等,1988).

各种酶的特异底物: Boc-Ile-Glu-Gly-Arg-MCA 充当凝血因子 Xa、血浆激肽释放酶、胰腺和尿激肽释放酶以及尿激酶等酶的特异底物 (Morita 等,1977).

酶水解研究: 它用于研究各种酶的水解活性,例如胰凝乳蛋白酶和胰蛋白酶,这在蛋白酶活性研究中至关重要 (Edmunds & Pennington, 1982).

转谷氨酰胺酶催化的底物性质: 与该化合物相关的香豆素衍生物 Z-Glu(HMC)GlyOH 对转谷氨酰胺酶 2 催化的水解和氨解表现出有效的底物性质 (Wodtke 等,2016).

纤溶酶测定: 该化合物的变体,如 Boc-Glu-Lys-Lys-MCA 和 Boc-Val-Leu-Lys-MCA,用于纤溶酶的特异和灵敏测定,纤溶酶是纤溶系统中的重要酶 (Kato 等,1980).

酰胺酶活性估计: 建议使用该化合物对蛋白酶的酰胺酶活性进行光度估计,这是酶动力学中的一个关键方面 (Pozdnev, Rabinovich & Paskhina, 1990).

测定细菌内毒素: 它在生色底物的合成中对测定细菌内毒素有益,特别是涉及鲎的凝血酶 (Iwanaga 等,1978).

安全和危害

属性

IUPAC Name |

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O10.ClH/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20;/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKOXUOHQOJPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51ClN8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585097 | |

| Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride | |

CAS RN |

102601-26-3 | |

| Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)